molecular formula C15H15ClN2OS B4760087 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea

Cat. No. B4760087
M. Wt: 306.8 g/mol
InChI Key: UESPZNZAHCIFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea, also known as Sulfometuron methyl, is a herbicide that belongs to the sulfonylurea family. It is commonly used in agriculture to control the growth of weeds in crops such as soybeans, wheat, and corn. Sulfometuron methyl has gained popularity due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea methyl works by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids that are essential for plant growth. By inhibiting ALS, this compound methyl disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound methyl has been found to have a low toxicity to mammals and birds. However, it can have toxic effects on aquatic organisms such as fish and invertebrates. Research has shown that this compound methyl can accumulate in the sediments of aquatic ecosystems, leading to long-term exposure of aquatic organisms.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea methyl has several advantages for use in lab experiments. It is a potent inhibitor of ALS, making it a useful tool for studying the biosynthesis of branched-chain amino acids in plants. However, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea methyl. One area of interest is the development of new herbicides that are more effective and have a lower impact on the environment. Another area of research is the use of this compound methyl in combination with other herbicides to develop more effective weed control strategies. Finally, research is needed to better understand the long-term effects of this compound methyl on aquatic ecosystems.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea methyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that this compound methyl is effective in controlling the growth of weeds such as common lambsquarters, velvetleaf, and pigweed. It has also been found to have a low impact on non-target organisms such as earthworms and bees.

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESPZNZAHCIFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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